molecular formula C16H19N3O3S B2585995 (E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1798283-59-6

(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2585995
CAS No.: 1798283-59-6
M. Wt: 333.41
InChI Key: VFXFFQJQDRCWGL-CSKARUKUSA-N
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Description

(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide ( 1798283-59-6) is a chemical compound with a molecular formula of C16H19N3O3S and a molecular weight of 333.41 g/mol . This synthetically accessible sulfonamide-bearing molecule features a unique hybrid architecture, incorporating a tetrahydropyrano[4,3-c]pyrazole core linked to a phenyl ethenesulfonamide group . The presence of both the pyrazole and sulfonamide functional groups is highly significant in medicinal chemistry, as these motifs are known to confer diverse biological activities and are found in numerous pharmacologically active molecules . Pyrazole derivatives are extensively researched and have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties . Furthermore, sulfonamide-based compounds are established as potent inhibitors of enzymes like carbonic anhydrases and cholinesterases (ChEs), making them promising candidates for research into treatments for conditions such as glaucoma, epilepsy, and Alzheimer's disease . The specific stereochemistry ((E)-isomer) and the hybrid structure of this compound make it a valuable chemical intermediate or a potential lead compound for researchers in drug discovery and development. It is intended for use in designing novel enzyme inhibitors, exploring structure-activity relationships (SAR), and investigating new mechanisms of action in biological systems. This product is strictly for research purposes and is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-16-7-9-22-12-14(16)15(18-19)11-17-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10,17H,7,9,11-12H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXFFQJQDRCWGL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group and a tetrahydropyrano-pyrazole moiety, which are significant for its biological activity. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 334.39 g/mol. The presence of the pyrazole ring is often associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Interaction with Receptors : The structure may allow for interaction with specific receptors or enzymes that modulate cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.

Cytotoxicity

Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic activity against different cancer cell lines. For instance:

CompoundCell LineIC50 (nM)
4aMCF580
4bHEPG2428
6aHEPG2399
11aMCF112

These findings highlight the importance of structural modifications in enhancing the cytotoxic potential of pyrazole derivatives .

Antimicrobial Activity

Some studies have documented the antimicrobial properties of similar compounds. The sulfonamide group is known for its antibacterial effects, suggesting that this compound may exhibit similar properties.

Anti-inflammatory Properties

Compounds containing pyrazole and sulfonamide moieties have been investigated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways by modulating cytokine production or inhibiting cyclooxygenase enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain substitutions significantly enhanced activity against liver and breast cancer cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole ring can lead to increased potency against specific cancer types. For example, compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts .
  • Pharmacological Profiles : Investigations into the pharmacological profiles of related compounds suggest potential applications in treating inflammatory diseases and infections due to their dual action on multiple biological targets .

Comparison with Similar Compounds

Research Findings and Implications

Bioactivity Trends

  • Rigidity vs. flexibility: The tetrahydropyrano ring in the target compound offers moderate flexibility, balancing entropic penalties during target binding compared to rigid pyridine systems (Compound 24) .

Computational Similarity Analysis

Per , structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound and analogs as "scaffold hops," where shared sulfonamide/heterocyclic features drive comparable target interactions despite divergent cores .

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